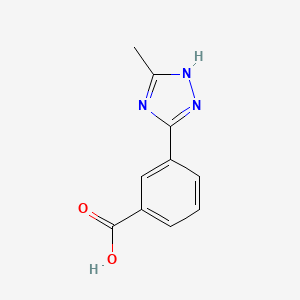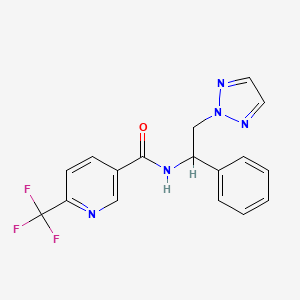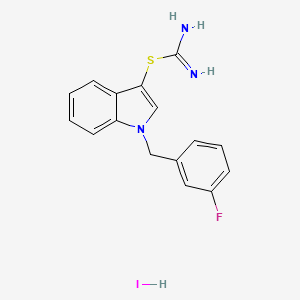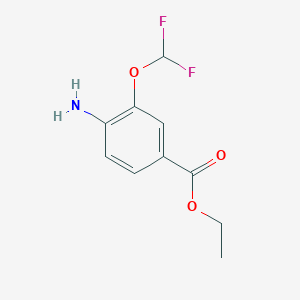
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives have been studied . These compounds were synthesized and their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Activity Predictions
- Structural Motifs and Bioactivity Predictions : A study on benzoic acids related to the compound analyzed different structural motifs like chains, rings, and dimers. These were bonded through various interactions such as C-H...π and π...π. The study found that shifting of the methyl group can increase the bioactivity predictions of Endothelin B receptor antagonists (Dinesh, 2013).
Synthesis and Structural Characterization
- Metal Complexes and Schiff Base Ligands : Research involving the condensation of 3-Aldehydosalicylic acid with triazole derivatives led to the formation of Schiff base ligands. These ligands were further used to create coordination complexes with various metal ions, highlighting the compound's utility in synthesizing complex molecular structures (Kalshetty et al., 2013).
Antifungal Activity
- Triazolylindole Derivatives for Antifungal Use : A study synthesized novel triazolylindole derivatives, including compounds related to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, and evaluated them for antifungal activity. This indicates the potential use of such compounds in developing antifungal treatments (Singh & Vedi, 2014).
Supramolecular Chemistry
- Supramolecular Transition Metal Complexes : Research involving triazole-benzoic acid derivatives focused on synthesizing new complexes and analyzing their structure. These complexes were studied for their intermolecular interactions, thermal stability, and photoluminescence properties, showcasing the compound's relevance in the field of supramolecular chemistry (Wang et al., 2018).
Corrosion Inhibition
- Benzimidazole Derivatives in Corrosion Inhibition : A related study explored benzimidazole derivatives, including triazole compounds, as corrosion inhibitors. The compounds showed significant inhibition efficiency, indicating the potential application of this compound in corrosion prevention (Yadav et al., 2013).
Coordination Polymers
- Coordination Polymers with Triazole Ligands : Research on coordination polymers using triazole ligands and dinitrosalicylic acid revealed diverse structures and properties. This suggests the applicability of the compound in developing novel coordination polymers with potential functional applications (Yang et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid” and its derivatives could involve further exploration of their potential as anticancer agents. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Wirkmechanismus
Target of Action
Related compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.
Biochemical Pathways
Given the observed cytotoxic effects of related compounds, it is likely that the compound affects pathways related to cell proliferation and survival .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against tumor cell lines . This suggests that the compound may induce cell death in certain types of cells.
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUAYQYHGDCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)
![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)
![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)
![2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2801982.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2801983.png)


![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801988.png)
![5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801989.png)

![N,N-diethyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2801991.png)
![[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2801993.png)
